molecular formula C5H13O4P B14601279 Dimethyl propan-2-yl phosphate CAS No. 58816-56-1

Dimethyl propan-2-yl phosphate

Cat. No.: B14601279
CAS No.: 58816-56-1
M. Wt: 168.13 g/mol
InChI Key: LGHBWYKFMKMPMU-UHFFFAOYSA-N
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Description

Dimethyl propan-2-yl phosphate is an organophosphorus compound characterized by the presence of a phosphate group bonded to a dimethyl and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl propan-2-yl phosphate can be synthesized through the reaction of dimethyl phosphorochloridate with isopropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

Dimethyl propan-2-yl phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphate and isopropanol.

    Oxidation: It can be oxidized to form corresponding phosphates with higher oxidation states.

    Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate the substitution reaction.

Major Products Formed

    Hydrolysis: Dimethyl phosphate and isopropanol.

    Oxidation: Higher oxidation state phosphates.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Dimethyl propan-2-yl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study phosphate metabolism and enzyme activity.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl propan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic the natural phosphate groups found in biological molecules, allowing it to bind to and inhibit the activity of certain enzymes. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: Similar structure but with a methyl group instead of a propan-2-yl group.

    Trimethyl phosphate: Contains three methyl groups bonded to the phosphate group.

    Diethyl propan-2-yl phosphate: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

Dimethyl propan-2-yl phosphate is unique due to its specific combination of dimethyl and propan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

58816-56-1

Molecular Formula

C5H13O4P

Molecular Weight

168.13 g/mol

IUPAC Name

dimethyl propan-2-yl phosphate

InChI

InChI=1S/C5H13O4P/c1-5(2)9-10(6,7-3)8-4/h5H,1-4H3

InChI Key

LGHBWYKFMKMPMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC)OC

Origin of Product

United States

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